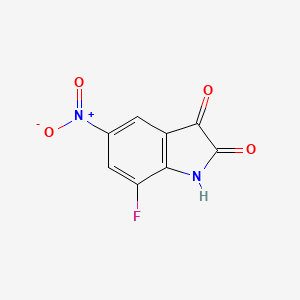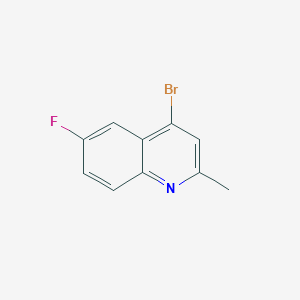![molecular formula C14H15N3O B1517500 N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide CAS No. 1095067-87-0](/img/structure/B1517500.png)
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide
Overview
Description
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is a chemical compound with a molecular formula of C₁₄H₁₄N₄O It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling .
Mode of Action
This inhibition could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .
Biochemical Pathways
The inhibition of the Urokinase-type plasminogen activator by this compound affects the plasminogen activation pathway . This pathway is responsible for the conversion of plasminogen to plasmin, a key enzyme in the breakdown of blood clots . By inhibiting this pathway, this compound could potentially affect the body’s ability to break down blood clots .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. Given its target and known mode of action, it could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The starting materials, 4-aminomethylbenzene and N-methylpyridine-4-carboxylic acid, are reacted under condensation conditions to form the desired product.
Amide Bond Formation: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the aminomethyl group and the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products: A range of substituted pyridine derivatives, each with unique characteristics.
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalyst: It may be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be utilized as a probe in biological studies to investigate cellular processes.
Drug Development:
Medicine:
Therapeutic Agent: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Diagnostic Tool: It may be employed as a diagnostic tool in medical imaging and other diagnostic techniques.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
N-[4-(aminomethyl)benzoyl]pyridine-4-carboxamide
N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
N-[4-(aminomethyl)phenyl]pyridine-2-carboxamide
Uniqueness: N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is unique in its structure, particularly due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPCUKLGILFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
![7-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)


![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
